molecular formula C56H41N5 B14112451 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine

2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine

Cat. No.: B14112451
M. Wt: 784.0 g/mol
InChI Key: AUQKIXLCIPLQKJ-UHFFFAOYSA-N
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Description

4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is notable for its unique structure, which includes multiple diphenylamino groups attached to a quinoxaline core.

Chemical Reactions Analysis

4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The diphenylamino groups play a crucial role in its biological activity, allowing it to interact with cellular components and disrupt normal cellular functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other quinoxaline derivatives, 4,4’-(6-(Diphenylamino)quinoxaline-2,3-diyl)bis(N,N-diphenylaniline) stands out due to its multiple diphenylamino groups, which enhance its chemical reactivity and biological activity. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C56H41N5

Molecular Weight

784.0 g/mol

IUPAC Name

N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine

InChI

InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H

InChI Key

AUQKIXLCIPLQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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